2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide
Description
Properties
IUPAC Name |
(NE,S)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NOS/c1-7(16-18(17)12(2,3)4)11-9(14)5-8(13)6-10(11)15/h5-6H,1-4H3/b16-7+/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGUPYIHLFACOC-ULUBDBHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\[S@@](=O)C(C)(C)C)/C1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with 2,4,6-trifluorophenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that sulfinamides can exhibit antimicrobial properties. The presence of the trifluorophenyl group enhances the lipophilicity and bioactivity of the compound, making it a candidate for developing new antimicrobial agents. Studies have shown that modifications in the sulfinamide structure can lead to improved efficacy against resistant bacterial strains .
2. Anticancer Potential
Initial studies suggest that compounds similar to 2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide may possess anticancer properties. The mechanism is thought to involve the inhibition of specific enzymes involved in cancer cell proliferation. Further research is needed to elucidate its full potential and mechanisms of action .
Agrochemical Applications
1. Pesticide Development
The unique structure of this compound suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance biological activity and stability in environmental conditions, making it a suitable candidate for further development in agricultural applications .
2. Plant Growth Regulators
There is ongoing research into the use of sulfinamides as plant growth regulators. Their ability to modulate hormonal pathways in plants could lead to enhanced growth rates and resistance to environmental stressors .
Material Science
1. Polymer Chemistry
The incorporation of sulfinamide compounds into polymer matrices can improve thermal stability and mechanical properties. Research has shown that such modifications can lead to materials with enhanced performance characteristics suitable for industrial applications .
2. Coatings and Adhesives
Due to their chemical resilience, sulfinamides are being explored as additives in coatings and adhesives formulations. Their ability to enhance adhesion properties while providing resistance to environmental degradation makes them valuable in these sectors .
Case Studies
Mechanism of Action
The mechanism by which 2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
Key Compounds:
2-Methyl-N-[(E)-2-(2,4,5-Trifluorophenyl)ethylidene]propane-2-sulfinamide
- Substituent : 2,4,5-Trifluorophenyl (asymmetric substitution).
- Synthesis : Uses a Wittig reaction with (R)-tert-butylsulfinamide, avoiding unstable intermediates for higher yields .
- Application : Intermediate in sitagliptin synthesis; optimized route improves efficiency.
(R,E)-2-Methyl-N-(2,2,2-Trifluoroethylidene)propane-2-sulfinamide Substituent: Trifluoroethylidene (non-aromatic fluorine). Molecular Weight: 201.213 g/mol. Synthesis: Involves cycloaddition reactions; trifluoromethyl group enhances electrophilicity .
2-Methyl-N-(Oxetan-3-ylidene)propane-2-sulfinamide Substituent: Oxetane ring (polar, non-fluorinated). Solubility: High aqueous solubility (1 × 10⁶ mg/L) due to oxetane’s polarity .
(R)-2-Methyl-N-[(E)-(4-Methylphenyl)methylidene]propane-2-sulfinamide Substituent: 4-Methylphenyl (electron-donating group). Molecular Formula: C₁₂H₁₇NOS. Properties: Increased lipophilicity compared to fluorinated analogs .
Data Table:
*Estimated based on analogous structures.
Impact of Fluorine Substitution
- Electronic Effects: The 2,4,6-trifluorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing the electrophilicity of the imine nitrogen compared to non-fluorinated analogs like the 4-methylphenyl derivative .
- Steric and Symmetry : The symmetrical 2,4,6-substitution pattern may improve crystallinity and stability compared to the asymmetric 2,4,5-trifluorophenyl analog, as seen in crystal structure analyses using tools like SHELXT .
Analytical Characterization
Biological Activity
2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide, a sulfinamide compound with the CAS number 1356090-88-4, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is C₁₂H₁₄F₃NOS, with a molecular weight of 277.31 g/mol. It features a sulfinamide functional group, which is significant in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄F₃NOS |
| Molecular Weight | 277.31 g/mol |
| CAS Number | 1356090-88-4 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of sulfinamide derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains.
- Mechanism of Action : Compounds with similar structures often exhibit bactericidal activity by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways .
- Minimum Inhibitory Concentration (MIC) : Research indicates that related sulfinamide compounds show MIC values ranging from 15.625 to 125 μM against Gram-positive bacteria, suggesting a promising profile for this compound as well .
Study on Antibiofilm Activity
A significant study assessed the antibiofilm activity of various sulfinamide derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with similar structural motifs could inhibit biofilm formation effectively:
- Biofilm Inhibition Concentration (MBIC) : The MBIC for effective compounds ranged from 62.216 to 124.432 µg/mL against MRSA .
This suggests that this compound may possess similar properties worth investigating further.
Cytotoxicity and Antitumor Activity
While specific data on the cytotoxic effects of this compound are sparse, related pyrazole compounds have shown promising antitumor activities:
Q & A
Basic Question: What is the role of the sulfinamide group in this compound for asymmetric synthesis?
Answer:
The sulfinamide group acts as a chiral auxiliary to control stereoselectivity during nucleophilic additions or reductions. For example, in asymmetric ketone alkylation , the (E)-configured imine derived from the sulfinamide directs propargylic magnesium reagents to add with high diastereoselectivity (up to 95:5 dr) due to steric and electronic effects of the trifluorophenyl group . The tert-butyl group on the sulfinamide enhances rigidity, stabilizing transition states during enantioselective bond formation. Post-reaction, the sulfinamide can be cleaved under acidic conditions without racemization.
Advanced Question: How can experimental design optimize diastereoselectivity in nucleophilic additions to this sulfinamide imine?
Answer:
Diastereoselectivity depends on reaction temperature, solvent polarity, and reagent steric bulk. For example:
- Low temperatures (e.g., −78°C) favor kinetic control, enhancing selectivity .
- Polar aprotic solvents (e.g., THF) stabilize charged intermediates, improving dr values.
- Bulky nucleophiles (e.g., propargylic Grignard reagents) exhibit higher selectivity due to steric clash with the trifluorophenyl group .
Data Example:
| Reaction Condition | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|
| THF, −78°C, 12 h | 95:5 | 89 |
| DCM, 25°C, 6 h | 80:20 | 78 |
Advanced Question: How do conflicting NMR data arise for diastereomers of this compound, and how are they resolved?
Answer:
Diastereomers may show overlapping signals in H NMR due to similar electronic environments. For example, the ethylidene proton (CH=N) can split into multiplets if rotamers are present. Resolution strategies:
- Use F NMR: The trifluorophenyl group’s distinct F chemical shifts (δ −140 to −160 ppm) differentiate diastereomers .
- Variable-temperature NMR: Cooling to −40°C slows rotation, simplifying splitting patterns .
- 2D NOESY : Identifies spatial proximity between the tert-butyl group and fluorinated aryl protons .
Advanced Question: What computational methods validate the stereochemical outcome of reactions involving this sulfinamide?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict selectivity. For instance:
- The Re-face attack of nucleophiles is favored due to lower energy barriers (ΔΔG‡ = 2.3 kcal/mol) compared to Si-face .
- NCI (Non-Covalent Interaction) plots reveal stabilizing CH-π interactions between the nucleophile and trifluorophenyl group .
Advanced Question: How is SHELX software applied to resolve crystallographic ambiguities in derivatives of this compound?
Answer:
SHELXL refines X-ray data by modeling anisotropic displacement parameters for fluorine atoms, which exhibit strong electron density. Key steps:
- Twinned data refinement : Use HKLF5 format to handle pseudo-merohedral twinning common in fluorinated crystals .
- Hydrogen placement : HFIX commands position sulfinamide NH protons based on hydrogen bonding to fluorine acceptors .
Advanced Question: What synthetic challenges arise from the 2,4,6-trifluorophenyl substituent?
Answer:
- Electron-deficient aryl group : Limits traditional cross-coupling (e.g., Suzuki-Miyaura). Use Ullmann-type couplings with CuI/phenanthroline at 110°C .
- Acid sensitivity : Fluorine substituents increase susceptibility to hydrolysis. Protect with trimethylsilyl chloride during acidic workups .
Advanced Question: How are purification protocols optimized for this sulfinamide and its intermediates?
Answer:
- Fluorous solid-phase extraction (F-SPE) : Exploit the trifluorophenyl group’s affinity for fluorous silica gel to separate non-fluorinated impurities .
- Chiral HPLC : Use a Chiralpak IA column with hexane:IPA (90:10) to resolve enantiomers (retention times: 12.3 min vs. 15.7 min) .
Advanced Question: What mechanistic insights explain contradictory yields in scale-up reactions?
Answer:
- Exothermicity : Large-scale reactions may overheat, causing retro-aldol decomposition. Use flow chemistry with a PTFE reactor for better thermal control .
- Oxygen sensitivity : Sulfinamide intermediates oxidize to sulfoxides under air. Employ Schlenk-line techniques with N purging .
Advanced Question: How does the trifluorophenyl group influence the compound’s electronic properties?
Answer:
- Electron-withdrawing effect : Lowers the LUMO energy of the imine, accelerating nucleophilic additions by 3-fold (k = 3.1) .
- F NMR titration : Reveals hydrogen bonding between fluorine and sulfinamide NH (Δδ = 0.8 ppm upon complexation) .
Advanced Question: How are synthetic routes validated to ensure no racemization during sulfinamide cleavage?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
